molecular formula C18H20N2OS2 B11636510 (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11636510
M. Wt: 344.5 g/mol
InChI Key: MRRJVSYZXQEZAE-NXVVXOECSA-N
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Description

The compound (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a thiazolidinone core, a quinoline moiety, and a butyl side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a halogenated carboxylic acid or its ester under basic conditions.

    Introduction of the Quinoline Moiety: The quinoline ring system can be introduced via a condensation reaction between the thiazolidinone core and an appropriate quinoline aldehyde or ketone.

    Butyl Side Chain Addition: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially reducing the double bonds or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one has potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic properties. Its interactions with enzymes and receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can interact with proteins and enzymes. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-butyl-5-(1-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-oxo-1,3-thiazolidin-4-one

Uniqueness

The unique combination of the butyl side chain, quinoline moiety, and thiazolidinone core in (5Z)-3-butyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds. This structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C18H20N2OS2

Molecular Weight

344.5 g/mol

IUPAC Name

(5Z)-3-butyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N2OS2/c1-3-5-12-20-17(21)16(23-18(20)22)15-11-10-13-8-6-7-9-14(13)19(15)4-2/h6-11H,3-5,12H2,1-2H3/b16-15-

InChI Key

MRRJVSYZXQEZAE-NXVVXOECSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C=CC3=CC=CC=C3N2CC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C=CC3=CC=CC=C3N2CC)SC1=S

Origin of Product

United States

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